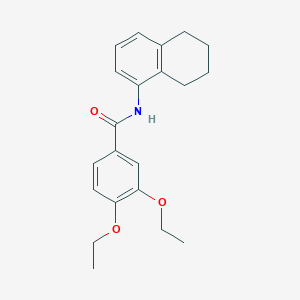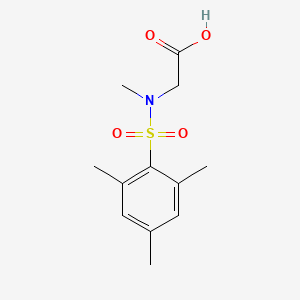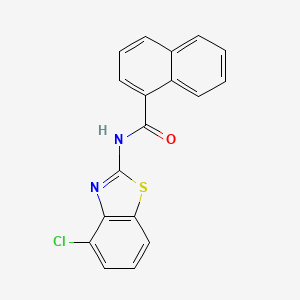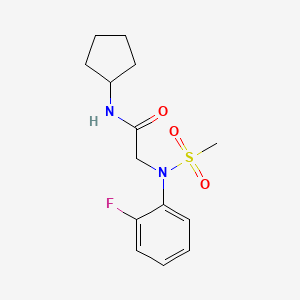
N~1~-cyclopentyl-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-cyclopentyl-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). This enzyme plays a crucial role in the breakdown of GABA, which is an inhibitory neurotransmitter in the central nervous system. By inhibiting GABA-AT, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission and potential therapeutic benefits.
Mechanism of Action
N~1~-cyclopentyl-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide works by inhibiting GABA-AT, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, N~1~-cyclopentyl-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide increases the levels of GABA, which enhances GABAergic neurotransmission and may lead to therapeutic benefits.
Biochemical and physiological effects:
N~1~-cyclopentyl-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to increase GABA levels in the brain, which may have a range of effects on neurotransmission and brain function. It has been suggested that N~1~-cyclopentyl-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide may have potential therapeutic benefits in conditions such as epilepsy, anxiety disorders, and substance use disorders.
Advantages and Limitations for Lab Experiments
One advantage of N~1~-cyclopentyl-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide is its high selectivity for GABA-AT, which reduces the risk of off-target effects. However, one limitation is that it may not be effective in all individuals, as the response to GABAergic drugs can vary widely between individuals.
Future Directions
There are several potential future directions for research on N~1~-cyclopentyl-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide. One area of interest is the development of more selective and potent GABA-AT inhibitors. Another area of research is the exploration of the therapeutic potential of N~1~-cyclopentyl-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide in other neurological and psychiatric disorders, such as depression and schizophrenia. Additionally, research on the long-term effects of N~1~-cyclopentyl-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide on brain function and behavior is needed to fully understand its potential therapeutic benefits.
Synthesis Methods
N~1~-cyclopentyl-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide can be synthesized through a multi-step process involving several chemical reactions. The first step involves the preparation of N-cyclopentyl-N-(2-fluorophenyl)glycinamide, which is then converted to N-cyclopentyl-N-(2-fluorophenyl)-N-methylsulfonyl-glycinamide. This compound is then treated with sodium hydride and methyl iodide to yield N~1~-cyclopentyl-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide.
Scientific Research Applications
N~1~-cyclopentyl-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to increase GABA levels in the brain and enhance GABAergic neurotransmission, which may be beneficial in conditions such as epilepsy, anxiety disorders, and substance use disorders.
properties
IUPAC Name |
N-cyclopentyl-2-(2-fluoro-N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O3S/c1-21(19,20)17(13-9-5-4-8-12(13)15)10-14(18)16-11-6-2-3-7-11/h4-5,8-9,11H,2-3,6-7,10H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBUIZDHWKPAJHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1CCCC1)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-2-(2-fluoro-N-methylsulfonylanilino)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-methoxyphenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5778610.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5778611.png)
![6-{[4-(dimethylamino)-6-(1-piperidinyl)-1,3,5-triazin-2-yl]oxy}-2-methyl-3(2H)-pyridazinone](/img/structure/B5778618.png)
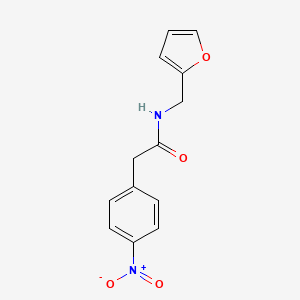
![3,4-dimethoxy-N'-{[(3-methoxyphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5778639.png)



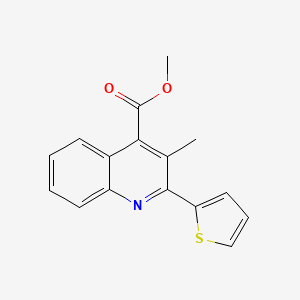
![N-{[(5-methyl-2-pyridinyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5778673.png)
